Butyl[(4-ethoxyphenyl)methyl]amine hydrochloride
Description
Butyl[(4-ethoxyphenyl)methyl]amine hydrochloride (CAS 1158259-57-4) is a secondary amine hydrochloride derivative with the molecular formula C₁₃H₂₂ClNO and a molecular weight of 243.77 g/mol . The compound features a butyl group attached to the nitrogen atom and a 4-ethoxyphenylmethyl substituent, where the ethoxy group (–OCH₂CH₃) is para-substituted on the aromatic ring. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical or agrochemical applications as an intermediate.
Structure
3D Structure of Parent
Properties
IUPAC Name |
N-[(4-ethoxyphenyl)methyl]butan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO.ClH/c1-3-5-10-14-11-12-6-8-13(9-7-12)15-4-2;/h6-9,14H,3-5,10-11H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABEAWCCLCPNCLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCC1=CC=C(C=C1)OCC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1048664-64-7 | |
| Record name | Benzenemethanamine, N-butyl-4-ethoxy-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1048664-64-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butyl[(4-ethoxyphenyl)methyl]amine hydrochloride typically involves the reaction of 4-ethoxybenzyl chloride with butylamine in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the amine group of butylamine attacks the electrophilic carbon of the benzyl chloride, resulting in the formation of the desired amine. The product is then treated with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
Butyl[(4-ethoxyphenyl)methyl]amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the amine to a secondary or tertiary amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted amines with various functional groups.
Scientific Research Applications
Butyl[(4-ethoxyphenyl)methyl]amine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.
Mechanism of Action
The mechanism of action of Butyl[(4-ethoxyphenyl)methyl]amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The table below compares key structural analogs, focusing on substituent variations and their implications:
Physicochemical and Functional Comparisons
Polarity and Solubility: The ethoxy substituent in the target compound provides moderate polarity, balancing solubility in both aqueous and organic phases. In contrast, the methyl analog (CAS 16183-22-5) is more lipophilic, favoring hydrophobic environments .
Electronic Effects: The fluoro substituent (CAS 1158765-75-3) withdraws electron density via its inductive effect, which could influence interactions with electron-rich biological targets .
Salt Form and Stability :
- All listed compounds are hydrochloride salts, ensuring improved stability and shelf life compared to freebase forms. This is critical for industrial handling and storage .
Research and Application Insights
- Pharmaceutical Intermediates : These compounds are frequently used as intermediates in drug synthesis. For example, the fluoro analog (CAS 1158765-75-3) may serve as a precursor to fluorinated pharmaceuticals, leveraging fluorine’s bioisosteric properties .
- Agrochemical Potential: Ethoxyphenyl derivatives (e.g., etofenprox in ) are employed in pesticides, suggesting that the target compound’s ethoxy group could confer similar bioactivity .
- Crystallinity and Formulation : Hydrogen bonding between the amine hydrochloride and polar functional groups (e.g., ethoxy) may influence crystallization behavior, as seen in related hydrazide structures () .
Biological Activity
Butyl[(4-ethoxyphenyl)methyl]amine hydrochloride is a chemical compound with the molecular formula C₁₃H₂₂ClNO and a molecular weight of approximately 243.77 g/mol. This compound, categorized as an amine, features a butyl group attached to a phenyl ring that is substituted with an ethoxy group. It is primarily available in its hydrochloride salt form, enhancing its solubility in water, which is crucial for various applications in chemical and biological research .
The synthesis of this compound typically involves multi-step reactions that allow for the production of derivatives with varying degrees of purity and yield. These methods are essential for exploring the compound's biological activities and potential therapeutic applications .
Biological Activity
Research indicates that this compound may exhibit various biological activities, particularly in pharmacology. Compounds with similar structures often show potential as:
- Neurotransmitter Modulators : Preliminary studies suggest interactions with serotonin and dopamine receptors, which could lead to insights into its therapeutic effects .
- Antioxidant Properties : Similar compounds have demonstrated antioxidant capabilities, which may be relevant for neuroprotective applications .
Case Studies
- Neuropharmacological Studies : Initial investigations into the compound's interaction with neurotransmitter receptors have shown promise, indicating potential applications in treating mood disorders and neurodegenerative diseases.
- Antioxidant Activity : Studies on structurally related compounds have highlighted their ability to regenerate intracellular antioxidants such as glutathione, suggesting a similar mechanism may be applicable to this compound .
Comparative Analysis with Similar Compounds
To better understand the biological activity of this compound, it is beneficial to compare it with structurally similar compounds. The following table summarizes key features and biological activities of related compounds:
| Compound Name | CAS Number | Key Features | Biological Activity |
|---|---|---|---|
| Butyl[(4-methoxyphenyl)methyl]amine hydrochloride | 16183-25-8 | Contains a methoxy group instead of ethoxy | Neurotransmitter modulation |
| tert-butyl[(4-methoxyphenyl)methyl]amine hydrochloride | 22675-85-0 | Features a tert-butyl group | Potential antioxidant properties |
| (4-Fluoro-benzyl)-methylamine hydrochloride | 12689752 | Contains a fluorobenzene moiety | Antimicrobial activity |
The specific mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that its structural features may facilitate interactions with various biological targets, including:
- Binding Affinity : Interaction studies are crucial for understanding how the compound binds to neurotransmitter receptors and other proteins involved in disease pathways.
- Enzymatic Activity : Similar compounds have been shown to influence enzymatic pathways, which could be relevant for metabolic disorders .
Future Research Directions
Further investigation is required to elucidate the precise biological mechanisms and therapeutic potentials of this compound. This includes:
- In Vivo Studies : Conducting animal model studies to assess the compound's efficacy and safety profile.
- Structural Modifications : Exploring derivatives and analogs to enhance desired biological activities while minimizing side effects.
Q & A
Basic Research Questions
Q. What analytical techniques are recommended for quantifying Butyl[(4-ethoxyphenyl)methyl]amine hydrochloride in biological matrices?
- Methodological Answer: Utilize solid-phase extraction (SPE) followed by HPLC–MS/MS for high sensitivity and specificity. SPE efficiently isolates the compound from complex matrices, while HPLC–MS/MS with multiple reaction monitoring (MRM) ensures accurate quantification. Calibration curves using deuterated internal standards (e.g., HNE-MA-d3, 8-PGF2α-d4) minimize matrix effects .
Q. How should this compound be stored to maintain stability?
- Methodological Answer: Store as a crystalline solid at -20°C in airtight, light-protected containers. Hydrochloride salts of amines exhibit enhanced stability compared to free bases, with a shelf-life ≥5 years under these conditions .
Q. What purity assessment methods are suitable for this compound?
- Methodological Answer: Employ TLC (≥98% purity verification), UV-Vis spectroscopy (λmax: ~255 nm for structural confirmation), and HPLC with diode-array detection. Cross-validate results with mass spectrometry (MS) for molecular weight confirmation .
Q. What safety protocols are critical during handling?
- Methodological Answer: Use PPE (gloves, lab coat, goggles), work in a fume hood , and avoid inhalation or skin contact. For spills, absorb with inert material (e.g., vermiculite) and dispose via hazardous waste protocols. Review Safety Data Sheets (SDS) for compound-specific hazards .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data during structural characterization?
- Methodological Answer: Cross-reference 1H/13C NMR (e.g., tert-butyl group signals at ~1.2 ppm) with high-resolution MS (e.g., m/z 381.4 for [M+H]+). For ambiguous peaks, conduct 2D NMR (COSY, HSQC) to resolve coupling patterns and assign stereochemistry. Compare data with PubChem entries or synthetic analogs .
Q. What strategies optimize the synthesis yield of this compound?
- Methodological Answer: Optimize multi-step synthesis by:
- Using Schlenk techniques to control moisture-sensitive reactions.
- Adjusting reaction time/temperature for intermediates (e.g., tert-butyl protection/deprotection).
- Purifying via recrystallization (e.g., methanol/ethyl acetate) to remove byproducts. Monitor yield at each step using LC-MS .
Q. How does the hydrochloride salt form influence pharmacokinetic properties?
- Methodological Answer: The hydrochloride salt enhances aqueous solubility and bioavailability compared to the free base. Conduct in vitro permeability assays (e.g., Caco-2 cell monolayers) and compare pharmacokinetic profiles (AUC, Cmax) in rodent models. Stability in simulated gastric fluid (pH 1.2) can be tested via HPLC .
Q. What are the implications of structural analogs on biological activity?
- Methodological Answer: Synthesize analogs (e.g., replacing ethoxy with methoxy groups) and evaluate receptor binding affinity (e.g., radioligand assays) or enzyme inhibition (e.g., IC50 determination). For example, phenylpiperidine analogs (e.g., Despropionyl fentanyl) show opioid receptor interactions, suggesting potential neuropharmacological applications .
Q. How can oxidative/nitrative stress biomarkers be studied using this compound?
- Methodological Answer: Co-administer the compound with pro-oxidants (e.g., H2O2) in cell cultures and quantify biomarkers like 8-OHdG (DNA oxidation) or 3-nitrotyrosine (protein nitration) via LC-MS. Use isotopically labeled internal standards (e.g., 8-OHdG-15N5) for precise quantification .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
